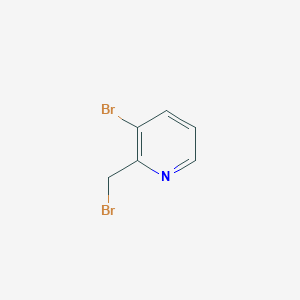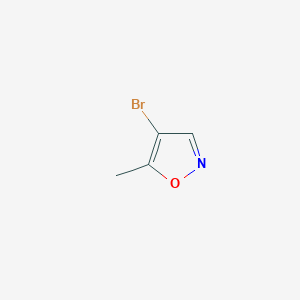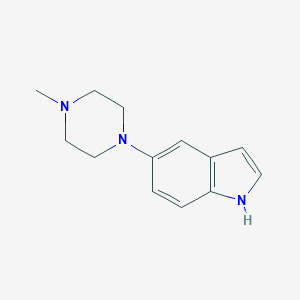
5-(4-甲基哌嗪-1-基)-1H-吲哚
描述
The compound "5-(4-Methylpiperazin-1-yl)-1H-indole" is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including their role as serotonin receptor agonists and serotonin reuptake inhibitors, which are important targets in the treatment of depression and other psychiatric disorders .
Synthesis Analysis
The synthesis of indole derivatives often involves the modification of the indole ring and the piperazine moiety to enhance biological activity and selectivity. For instance, the introduction of electron-withdrawing groups at the 5-position on the indole ring can increase serotonin transporter affinity . Additionally, the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a related compound, has been improved through a novel one-pot procedure, which could potentially be adapted for the synthesis of "5-(4-Methylpiperazin-1-yl)-1H-indole" .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their interaction with biological targets. The indole ring system and the piperazine moiety can be modified to optimize interactions with the serotonin transporter and receptors. For example, the cyano group at the 5-position of the indole ring has been found to be an effective substituent for increasing affinity . The structure-activity relationship studies suggest that specific substitutions on the arylpiperazine moiety can significantly influence the binding affinity to the 5-HT1A receptor and serotonin transporter .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions to create a diverse array of compounds with potential therapeutic effects. The Mannich reaction, for example, has been used to synthesize novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives, demonstrating the versatility of indole chemistry . These reactions are essential for the development of new compounds with improved pharmacological profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, stability, and reactivity, are influenced by the substituents on the indole and piperazine rings. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the introduction of a cyano group can affect the lipophilicity and, consequently, the absorption and distribution of the compound within the body . Understanding these properties is crucial for the design of indole-based drugs with optimal therapeutic effects.
科学研究应用
安全和危害
属性
IUPAC Name |
5-(4-methylpiperazin-1-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)12-2-3-13-11(10-12)4-5-14-13/h2-5,10,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBUZBCDMSMRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621516 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
412049-06-0 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)
![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)

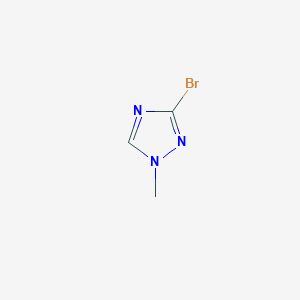
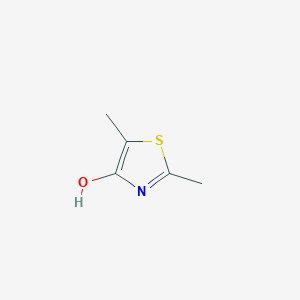
![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)
